Cas no 1252185-47-9 (2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide)

2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide
- 2-bromo-1-(1-methylpyrazol-4-yl)ethanone;hydrobromide
- 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)-ethanone hydrobromide
- CAC18547
- 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone hydrobromide
-
- MDL: MFCD21602404
- インチ: 1S/C6H7BrN2O.BrH/c1-9-4-5(3-8-9)6(10)2-7;/h3-4H,2H2,1H3;1H
- InChIKey: IZURTEFMHTXRFP-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1C=NN(C)C=1)=O.Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 140
- トポロジー分子極性表面積: 34.9
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66389-1.0g |
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide |
1252185-47-9 | 95% | 1g |
$671.0 | 2023-05-03 | |
Enamine | EN300-66389-10.0g |
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide |
1252185-47-9 | 95% | 10g |
$2884.0 | 2023-05-03 | |
TRC | B813340-50mg |
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide |
1252185-47-9 | 50mg |
$ 320.00 | 2022-06-06 | ||
Enamine | EN300-66389-5.0g |
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide |
1252185-47-9 | 95% | 5g |
$1945.0 | 2023-05-03 | |
A2B Chem LLC | AV58817-250mg |
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide |
1252185-47-9 | 95% | 250mg |
$209.00 | 2024-04-20 | |
1PlusChem | 1P01AADD-100mg |
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide |
1252185-47-9 | 95% | 100mg |
$293.00 | 2025-03-19 | |
1PlusChem | 1P01AADD-50mg |
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide |
1252185-47-9 | 95% | 50mg |
$208.00 | 2025-03-19 | |
1PlusChem | 1P01AADD-2.5g |
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide |
1252185-47-9 | 95% | 2.5g |
$780.00 | 2024-07-09 | |
A2B Chem LLC | AV58817-5g |
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide |
1252185-47-9 | 95% | 5g |
$1080.00 | 2024-04-20 | |
1PlusChem | 1P01AADD-10g |
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide |
1252185-47-9 | 95% | 10g |
$2306.00 | 2024-07-09 |
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide 関連文献
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromideに関する追加情報
Introduction to 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide (CAS No. 1252185-47-9) and Its Emerging Applications in Chemical Biology
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide, identified by its CAS number 1252185-47-9, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, featuring a brominated acetylpyrazole core, has garnered attention due to its versatile structural framework and potential applications in drug discovery and molecular recognition. The presence of both bromine and pyrazole moieties enhances its reactivity, making it a valuable intermediate in synthesizing bioactive molecules.
The bromo substituent at the 2-position of the acetylpyrazole ring introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry. This feature allows for further functionalization, enabling the construction of complex scaffolds that mimic natural products or target specific biological pathways. The 1-methyl-1H-pyrazol-4-yl group, on the other hand, contributes to the molecule's stability and binding affinity, making it an attractive candidate for designing ligands that interact with proteins or enzymes.
Recent advancements in the field of chemical biology have highlighted the importance of heterocyclic compounds in drug development. Pyrazole derivatives, in particular, have been extensively studied for their pharmacological properties. For instance, modifications of the pyrazole core have led to the discovery of compounds with anti-inflammatory, antiviral, and anticancer activities. The hydrobromide salt form of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one enhances its solubility and bioavailability, which are critical factors in pharmaceutical formulations.
In clinical trials and preclinical studies, this compound has shown promise as a precursor for synthesizing novel therapeutic agents. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in metabolic disorders and oncogenesis. The bromine atom serves as a handle for further derivatization, allowing chemists to explore diverse chemical space efficiently. This adaptability has made 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide a cornerstone in synthetic organic chemistry and drug design.
The compound's relevance extends beyond academic research; it has found applications in industrial settings where high-throughput screening is employed to identify lead compounds. Its molecular structure allows for rapid optimization through structure-based drug design (SBDD) and computationally aided molecular modeling (CAMM). These techniques have accelerated the discovery process by predicting binding affinities and interactions between the compound and biological targets.
Moreover, the growing interest in small-molecule probes for biochemical assays underscores the utility of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide. Such probes are essential for understanding signaling pathways and enzyme mechanisms at a molecular level. The brominated acetylpyrazole scaffold provides a unique platform for developing tools that can modulate biological processes with high specificity. This has implications not only in basic research but also in therapeutic interventions where precise targeting is crucial.
The synthesis of this compound involves multi-step organic reactions that highlight modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromine atom efficiently. Additionally, protecting group strategies have been utilized to ensure regioselectivity during functionalization. These synthetic approaches reflect the sophistication of current chemical research and demonstrate how 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide fits into the broader landscape of medicinal chemistry.
Future directions in research may focus on exploring derivatives of this compound that exhibit enhanced pharmacological properties or reduced toxicity profiles. Computational modeling can play a significant role here by predicting how structural modifications will affect biological activity. This interdisciplinary approach combines expertise from chemistry, biology, and pharmacology to drive innovation in drug discovery.
In conclusion, 2-bromo-1-(1-methyl-1H-pyrazol-4-yilethanone hydrobromide (CAS No. 1252185479) represents a compelling example of how structural diversity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups makes it a versatile tool for researchers working on therapeutic agents and biochemical probes. As our understanding of disease mechanisms deepens, compounds like this will continue to play a pivotal role in advancing both academic research and industrial applications.
1252185-47-9 (2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide) 関連製品
- 185224-61-7(3-Furanmethanol, tetrahydro-5-methyl-, 4-methylbenzenesulfonate)
- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
- 21036-64-6(4-(2-furyl)-2-hydrazino-1,3-thiazole)
- 93885-06-4(methyl 3-oxo-2-(trifluoromethyl)butanoate)
- 2229620-75-9((6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride)
- 1803688-11-0(5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine)
- 1790196-99-4(1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide)
- 78273-26-4(5-hydrazinylpyridine-2-carboxylic acid)
- 1518213-91-6(3-(propan-2-yloxy)cyclobutan-1-one)
- 2007828-04-6([2-(Cyclohex-3-en-1-yl)ethyl](propan-2-yl)amine)
